trizinc;diborate

Übersicht

Beschreibung

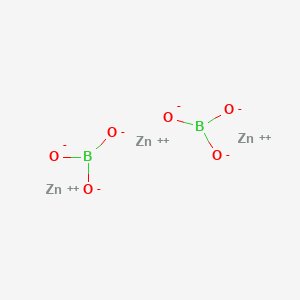

Trizinc diborate (Zn₃(B₂O₅)), also referred to as trizinc diorthoborate, is a zinc-rich borate compound characterized by its crystalline structure. Early studies by Baur and Tillmanns (1970) determined its space group and structural configuration, revealing isolated (BO₃)³⁻ units coordinated with Zn²⁺ ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Zinc borate can be synthesized through several methods. One common approach involves the reaction of zinc oxide with boric acid in an aqueous environment under controlled conditions of heat and pressure. The reaction yields a hydrate of zinc borate, which is then dried to obtain the final product .

Another method involves the thermal treatment of a concentrated water-carbohydrate solution of a zinc salt until finely dispersed zinc oxide is formed. This is followed by hydrothermal treatment at temperatures ranging from 90°C to 300°C in a suspension based on a hot aqueous solution of boric acid. The temperature of the hydrothermal treatment affects the average size and fineness of the zinc borate particles .

Industrial Production Methods

In industrial settings, zinc borate is often produced using a single-step hydrothermal method. This involves the reaction of solid zinc oxide with a boric acid solution under specific conditions such as reaction time, temperature, mixing speed, and solid-liquid ratio. The product is then filtered, washed, and dried to obtain zinc borate with desired properties .

Analyse Chemischer Reaktionen

Types of Reactions

Zinc borate undergoes various chemical reactions, including thermal dehydration, hydrolysis, and reactions with other metal oxides.

Common Reagents and Conditions

Thermal Dehydration: Zinc borate hydrates lose water upon heating.

Hydrolysis: Zinc borate can hydrolyze to release boric acid and zinc hydroxide under controlled conditions.

Major Products Formed

Thermal Dehydration: The major products formed are anhydrous zinc borate and water.

Hydrolysis: The major products are boric acid and zinc hydroxide.

Wissenschaftliche Forschungsanwendungen

Materials Science

1.1 Flame Retardancy

Trizinc;diborate is widely recognized for its flame-retardant properties. It is utilized in polymers and textiles to enhance fire resistance, making it a crucial component in safety applications. The compound acts by promoting char formation and reducing flammability when exposed to heat .

1.2 Corrosion Inhibition

In coatings and paints, this compound serves as an effective corrosion inhibitor. Its ability to form protective layers on metal surfaces helps prevent oxidation and degradation, thereby extending the lifespan of materials used in construction and manufacturing .

Agricultural Applications

2.1 Micronutrient Source

this compound is employed as a micronutrient in agricultural formulations. Zinc is essential for plant growth, and its incorporation into fertilizers enhances nutrient availability, promoting healthier crop yields. This application is particularly beneficial for crops that are zinc-deficient .

2.2 Fungicide Properties

The compound also exhibits fungicidal properties, making it useful in protecting plants from fungal infections. Its application can reduce the incidence of diseases such as powdery mildew, thereby improving overall crop health .

Industrial Applications

3.1 Polymer Additives

In the plastics industry, this compound is added to improve the mechanical properties of materials. It enhances thermal stability and reduces brittleness, making it suitable for use in high-performance applications such as automotive parts and electronic components .

3.2 Paints and Coatings

As a functional additive in paints and coatings, this compound improves both fire resistance and durability. It contributes to the overall performance of coatings by enhancing adhesion and resistance to environmental factors .

Case Studies

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Diborates

Table 1: Structural Features of Diborate Compounds

- Trizinc diborate lacks the interconnected borate superstructures (e.g., rings or chains) seen in zinc or lithium diborates, resulting in distinct mechanical and dielectric properties .

- Zinc diborate forms a tetrahedral boron network, enabling its use in dielectric elastomers (DEs) for enhanced interfacial interactions with polymers like PDMS .

Thermal and Physical Properties

Table 2: Thermal Behavior of Diborate Compounds

- Trizinc diborate lacks direct thermal data, but its structural analogy to zinc orthoborate (3ZnO·B₂O₃) suggests moderate thermal stability .

- Lithium diborate glasses show nucleation rates 95 orders of magnitude higher than classical theory predictions, a unique trait among borates .

Chemical Reactivity and Functional Performance

- Reactivity with Radicals : Diborate ions (B₂O₅²⁻) exhibit moderate reactivity with hydroxyl radicals (k ≈ 6.4 × 10⁶ M⁻¹s⁻¹), comparable to tetraborate but lower than borate ions .

Table 3: Application Profiles

Biologische Aktivität

Trizinc;diborate, with the chemical formula , is a compound that combines zinc and borate. It is primarily recognized for its applications as a flame retardant and smoke suppressant in various industrial contexts, particularly in glass and ceramics manufacturing. This article delves into the biological activity of this compound, exploring its antimicrobial, antioxidant, and potential therapeutic properties through a review of recent studies and data.

This compound typically appears as a white powder composed of approximately 45% ZnO, 34% B2O3, and 20% H2O. It is slightly soluble in water and exhibits strong charring properties, making it effective in reducing smoke emissions during combustion processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of zinc-based compounds, including this compound. The compound has shown significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

- A study assessed the antibacterial effects of this compound using the disk diffusion method against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited a higher activity index compared to traditional antibiotics like ciprofloxacin, suggesting its potential as an alternative antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Index |

|---|---|---|

| E. coli | 12 µg/ml | 0.75 |

| Staphylococcus aureus | 15 µg/ml | 0.80 |

Antioxidant Properties

Zinc compounds are well-known for their antioxidant capabilities, which are crucial in mitigating oxidative stress within biological systems. This compound has been evaluated for its ability to scavenge free radicals.

Research Findings:

- In vitro assays demonstrated that this compound exhibited superior antioxidant activity compared to its precursor ligands. The compound's IC50 value was determined to be 10.46 µg/ml, indicating strong radical scavenging potential .

The biological activity of this compound can be attributed to its ability to interact with cellular components and modulate biochemical pathways:

- Antimicrobial Mechanism: this compound may disrupt bacterial cell membranes or inhibit essential enzymatic functions, leading to cell death.

- Antioxidant Mechanism: The compound likely acts by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Comparative Analysis with Other Zinc Compounds

To contextualize the efficacy of this compound, it is useful to compare its biological activities with other zinc complexes:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against E. coli |

| Zinc acetate | Moderate | High | Commonly used in supplements |

| Zinc oxide | Low | High | Used in topical applications |

Q & A

Basic Research Questions

Q. What are the fundamental structural characteristics of trizinc diborate (B₂O₆Zn₃), and how are they determined experimentally?

- Methodological Answer : The crystal structure of trizinc diborate can be resolved using X-ray diffraction (XRD) and Rietveld refinement, as demonstrated in studies of related diborate compounds like lithium diborate . Key parameters include lattice constants (e.g., a, b, c axes) and coordination environments of Zn and B atoms. For example, in zinc diborate (ZnO–2B₂O₃), tetrahedral BO₄ and trigonal BO₃ units form condensed "diborate rings," detectable via XRD and Raman spectroscopy .

- Recommended Techniques : Single-crystal XRD for precise atomic positions, powder XRD for phase purity, and spectroscopic methods (Raman, IR) to identify borate speciation (e.g., bands at 580 cm⁻¹ for diborate units) .

Q. What synthesis methods are commonly used to prepare high-purity trizinc diborate, and what are their advantages/limitations?

- Methodological Answer : Wet chemical methods (e.g., sol-gel) and solid-state reactions are typical. For example, cadmium zinc diborate (CdZn₂B₂O₆) was synthesized via wet chemical methods to avoid impurities, followed by crystal growth using the Kyropoulos or Bridgman methods . Key considerations include stoichiometric control, reaction temperature (e.g., 800–1000°C for borates), and quenching rates to stabilize desired phases.

- Validation : Phase purity should be confirmed using XRD and thermal analysis (e.g., TGA-DSC) to detect unintended byproducts like metaborates .

Advanced Research Questions

Q. How can researchers reconcile conflicting structural data on borate networks in trizinc diborate-based materials?

- Methodological Answer : Structural contradictions (e.g., tetrahedral vs. trigonal boron coordination) arise from synthesis conditions or measurement techniques. For example, Raman spectra of zinc borate glasses show shifts in bands (e.g., 545 cm⁻¹ to 590 cm⁻¹) depending on ZnO content, reflecting changes in boron speciation . To resolve discrepancies:

- Use complementary techniques (XRD, NMR, Raman) to cross-validate structural models.

- Reference high-resolution studies like Krogh-Moe’s work on lithium diborate, which refined structures using neutron diffraction .

Q. What experimental design strategies are effective for studying the thermal stability and decomposition pathways of trizinc diborate?

- Methodological Answer : Use controlled-atmosphere furnaces coupled with in situ XRD or TGA-DSC to monitor phase transitions. For example, zinc diborate glasses exhibit stability up to 600°C, with decomposition tracked via mass loss and exothermic peaks .

- Key Parameters : Heating rate (5–10°C/min), inert gas flow (to prevent oxidation), and post-annealing characterization (SEM-EDS) to identify decomposition products.

Q. How can computational modeling (e.g., DFT, MD) complement experimental studies of trizinc diborate’s electronic and optical properties?

- Methodological Answer : Density functional theory (DFT) can predict bandgap energies and optical response, validated against experimental UV-Vis and photoluminescence data. For instance, modeling of diborate anions (e.g., [B₂O₃(OH)]ⁿ⁻) reveals charge distribution and bonding patterns critical for nonlinear optical applications .

- Tools : Software like VASP or Gaussian for electronic structure calculations, paired with experimental Raman/IR data to refine force-field parameters .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in borate speciation data across spectroscopic studies?

- Methodological Answer : Contradictions often stem from sample preparation (e.g., hydration state) or instrument calibration. For example:

Eigenschaften

IUPAC Name |

trizinc;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKXLKXABVUSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O6Zn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6091554 | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc borate appears as a white powder of variable composition. (typically 45% ZnO, 34% B2O3 and 20% H2O). Slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a fungus and mildew inhibitor, to fire proof textiles, and for other uses., White odorless solid; Powder (ceramic grade) = 99.95% pure; Commercial grade = about 50% zinc oxide and 30% boric anhydride; [HSDB] White powder; [MSDSonline] | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in dilute acids; slightly soluble in water, 0.3% in water at 20 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.64 g/cu cm, Density: 40 to 40 lbs/cu ft (bulk) | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, amorphous powder, White granular | |

CAS No. |

1332-07-6, 14720-55-9 | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diboron zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21LB2V459E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

980 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.